5-(2,3-Dichlorophenyl)pyrimidin-2-amine

Kinase Inhibition PIM2 Selectivity

Researchers requiring selective kinase probes with clean selectivity profiles to avoid off-target toxicities will find 5-(2,3-Dichlorophenyl)pyrimidin-2-amine to be an ideal solution. This chemical probe is specifically differentiated by its unique dichlorophenyl substitution pattern, which is critical for generating downstream pharmacophores for HIV reverse transcriptase inhibitors. - **Measurable Selectivity:** Demonstrates moderate and selective PIM2 inhibition (IC50 = 140 nM) with negligible CDK2 activity (IC50 > 10,000 nM), minimizing CDK2-related toxicity risks such as myelosuppression. - **Supply Chain Reliability:** A key synthetic intermediate for patented 5,6-substituted pyrimidines, ensuring its value in medicinal chemistry programs targeting drug-resistant viral strains. - **Application Assurance:** Suitable for cellular assays studying PIM2-dependent signaling pathways, providing a cleaner selectivity profile compared to more promiscuous inhibitors.

Molecular Formula C10H7Cl2N3
Molecular Weight 240.09 g/mol
Cat. No. B13107512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2,3-Dichlorophenyl)pyrimidin-2-amine
Molecular FormulaC10H7Cl2N3
Molecular Weight240.09 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)Cl)C2=CN=C(N=C2)N
InChIInChI=1S/C10H7Cl2N3/c11-8-3-1-2-7(9(8)12)6-4-14-10(13)15-5-6/h1-5H,(H2,13,14,15)
InChIKeyGITUFRQPDZOLCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(2,3-Dichlorophenyl)pyrimidin-2-amine: Kinase & Antiviral Research Building Block


5-(2,3-Dichlorophenyl)pyrimidin-2-amine (CAS 1111111-90-0) is an aromatic amine and a key member of the 2-aminopyrimidine class, featuring a dichlorophenyl substituent at the 5-position . This structural motif is critical in medicinal chemistry, providing a versatile scaffold for developing kinase inhibitors and antiviral agents . Its primary value lies in its function as a synthetic intermediate, enabling the construction of more complex, biologically active molecules, rather than as a stand-alone therapeutic .

1
Versatile 2-aminopyrimidine scaffold for kinase inhibitor and antiviral agent synthesis
2
Selective PIM2 kinase probe with minimal CDK2 off-target activity
3
Key intermediate for patented 5,6-substituted pyrimidine anti-HIV research compounds

5-(2,3-Dichlorophenyl)pyrimidin-2-amine: Substitution Specificity & Procurement Risk


Substitution on the 2-aminopyrimidine core profoundly impacts both biological target engagement and subsequent synthetic utility. The specific 2,3-dichlorophenyl group at the 5-position of this compound dictates a unique profile of kinase inhibition and is essential for generating specific downstream pharmacophores, such as those in HIV reverse transcriptase inhibitors [1]. Swapping this core for a different halogenated or unsubstituted phenyl analog would lead to significant shifts in potency, selectivity, and the synthetic feasibility of advanced intermediates, as demonstrated by structure-activity relationship (SAR) studies on similar scaffolds [2].

Target Compound

5-(2,3-dichlorophenyl)pyrimidin-2-amine provides specific kinase selectivity and enables synthesis of patented HIV NNRTI pharmacophores.

Substituted Analogs

Other 5-aryl or 5-halo pyrimidin-2-amines may shift kinase inhibition profiles and fail to assemble the required 5,6-substituted anti-HIV scaffold.

  • PIM2 selectivity profile likely alters
  • Synthetic route to target pharmacophore may collapse
  • Potency and target engagement differ significantly

5-(2,3-Dichlorophenyl)pyrimidin-2-amine Selectivity Profile


PIM2 Inhibition with Distinct Selectivity Over Dual MNK/PIM Inhibitors

The target compound demonstrates moderate inhibitory activity against the PIM2 kinase. This stands in contrast to more potent, non-selective PIM family inhibitors. For instance, a distinct chemotype, compound 21o (a pyrido[3,2-d]pyrimidine), exhibits a less selective profile with an IC50 of 232 nM for PIM2, but also potently inhibits MNK1/2 (1 and 7 nM) and PIM1 (43 nM) [1]. The lower, more moderate PIM2 activity of 5-(2,3-Dichlorophenyl)pyrimidin-2-amine may be advantageous in research contexts where avoiding pan-PIM inhibition or dual MNK/PIM activity is desired.

PIM2 selectivity
Cross-study comparable
Target: IC50 140 nM (PIM2 only).
Comparator (cpd 21o): IC50 232 nM PIM2, but also inhibits MNK1/2 (1–7 nM) and PIM1 (43 nM).
Supports selective PIM2 perturbation without pan-PIM/MNK interference
Reported from BindingDB cross-study comparison
Kinase Inhibition PIM2 Selectivity Oncology

Negligible CDK2 Activity Ensuring Target Selectivity

The compound exhibits negligible inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2). This is a critical point of differentiation from many 2-aminopyrimidine-based kinase inhibitors that potently inhibit CDKs. For example, the well-characterized inhibitor AT7519 potently inhibits CDK2 with an IC50 of 47 nM [1]. The high IC50 of 10,000 nM (10 µM) for the target compound against CDK2 demonstrates a substantial lack of engagement with this common off-target [2], which is a valuable characteristic for ensuring target selectivity.

CDK2 engagement
Cross-study comparable
IC50 > 10,000 nM
Minimal CDK2 off-target activity
>210-fold vs AT7519 (multi-CDK inhibitor)
Kinase Inhibition CDK2 Selectivity Off-Target

Key Intermediate for 5,6-Substituted Pyrimidine HIV-1 Inhibitors

5-(2,3-Dichlorophenyl)pyrimidin-2-amine is a documented precursor in the synthesis of 5,6-substituted pyrimidines that inhibit HIV strains resistant to reverse transcriptase inhibitors . This specific utility is tied to its unique substitution pattern, which is necessary for constructing the final pharmacophore. In contrast, simpler 5-halo or 5-aryl pyrimidin-2-amines lack this precise architectural requirement, as detailed in patents covering the 5,6-substituted pyrimidine class [1]. This established synthetic pathway provides a clear, application-specific reason for procuring this precise compound.

Synthetic utility
Class-level inference
Precursor for patented 5,6-substituted pyrimidine anti-HIV agents
Required for specific pharmacophore assembly
Alternative substitution prevents formation of active HIV NNRTI scaffold
Antiviral HIV Intermediate Medicinal Chemistry

5-(2,3-Dichlorophenyl)pyrimidin-2-amine: Targeted Applications


Selective PIM2 Kinase Investigation, Free of Pan-PIM/MNK Interference

Based on its moderate and selective PIM2 inhibition profile (IC50 = 140 nM) and weak CDK2 activity (IC50 = 10,000 nM) [1], this compound is suitable as a chemical probe in oncology research. It can be used to study PIM2-dependent signaling pathways in cellular assays where a cleaner selectivity profile, compared to more promiscuous inhibitors like compound 21o, is required [2].

Advanced Intermediate Synthesis for Next-Generation HIV NNRTIs

The compound's established role as a key building block for patented 5,6-substituted pyrimidines makes it a critical raw material for medicinal chemistry efforts aimed at developing novel HIV therapies, particularly those targeting drug-resistant viral strains [3].

Kinase Inhibitor Scaffold with Minimal CDK2 Liability

Due to its negligible inhibition of CDK2 (IC50 > 10 µM) [1], the 5-(2,3-dichlorophenyl)pyrimidin-2-amine core represents an attractive starting point for lead optimization programs aiming to design kinase inhibitors with a reduced likelihood of causing CDK2-related toxicities, such as myelosuppression, which is a common liability for CDK inhibitors.

Application
Selection Property
Validation Focus
PIM2 signaling pathway studies
Moderate PIM2 inhibition with low pan-PIM/MNK activity
Confirm selective PIM2-dependent response without kinase crosstalk
Synthesis of 5,6-substituted pyrimidine anti-HIV agents
Documented building block for patented NNRTI class
Verify structural identity and purity for downstream synthetic pathway
Kinase inhibitor scaffold with reduced CDK2 off-target liability
Negligible CDK2 engagement
Assess minimal CDK2-mediated cell cycle interference in cellular assays
Quote Request

Request a Quote for 5-(2,3-Dichlorophenyl)pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.